Glycerol

Description

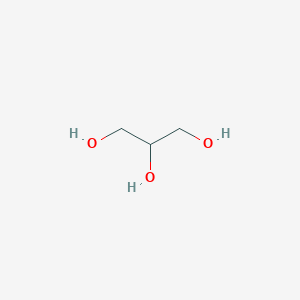

Glycerol is a triol with a structure of propane substituted at positions 1, 2 and 3 by hydroxy groups. It has a role as an osmolyte, a solvent, a detergent, a human metabolite, an algal metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, a mouse metabolite and a geroprotector. It is an alditol and a triol.

A trihydroxy sugar alcohol that is an intermediate in carbohydrate and lipid metabolism.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Glycerin is a Non-Standardized Chemical Allergen. The physiologic effect of glycerin is by means of Increased Histamine Release, and Cell-mediated Immunity, and Increased IgG Production.

This compound is a natural product found in Microchloropsis, Ramalina usnea, and other organisms with data available.

Glycerin is a trihydroxyalcohol with localized osmotic diuretic and laxative effects. Glycerin elevates the blood plasma osmolality thereby extracting water from tissues into interstitial fluid and plasma. This agent also prevents water reabsorption in the proximal tubule in the kidney leading to an increase in water and sodium excretion and a reduction in blood volume. Administered rectally, glycerin exerts a hyperosmotic laxative effect by attracting water into the rectum, thereby relieving constipation. In addition, glycerin is used as a solvent, humectant and vehicle in various pharmaceutical preparations.

This compound is an important component of triglycerides (i.e. fats and oils) and of phospholipids. This compound is a three-carbon substance that forms the backbone of fatty acids in fats. When the body uses stored fat as a source of energy, this compound and fatty acids are released into the bloodstream. The this compound component can be converted to glucose by the liver and provides energy for cellular metabolism.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

A trihydroxy sugar alcohol that is an intermediate in carbohydrate and lipid metabolism. It is used as a solvent, emollient, pharmaceutical agent, or sweetening agent.

See also: Polyglycerin-3 (monomer of); Tobacco Leaf (part of); Polyglyceryl-3 Diisostearate (monomer of) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3, Array | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | glycerol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Glycerol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25618-55-7, 26403-55-4 | |

| Record name | Polyglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25618-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy(2-hydroxy-1,3-propanediyl)], α-hydro-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9020663 | |

| Record name | Glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycerine appears as a colorless to brown colored liquid. Combustible but may require some effort to ignite., Clear, colourless hygroscopic syrupy liquid with not more than a slight characteristic odour, which is neither harsh nor disagreeable, Clear, colorless, odorless, syrupy liquid or solid (below 64 degrees F). [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature.]; [NIOSH], Liquid, HYGROSCOPIC VISCOUS COLOURLESS LIQUID., Clear, colorless, odorless, syrupy liquid or solid (below 64 °F). [Note: The solid form melts above 64 °F but the liquid form freezes at a much lower temperature.] | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Glycerin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

554 °F at 760 mmHg (decomposes) (NTP, 1992), 290 °C (decomposes), BP: 263 °C at 400 mm Hg; 240.0 °C at 200 mm Hg; 220.1 °C at 100 mm Hg; 208.0 °C at 60 mm Hg; 182.2 °C at 20 mm Hg; 167.2 °C at 10 mm Hg; 153.8 °C at 5 mm Hg; 125.5 °C at 1.0 mm Hg, 290 °C, 554 °F (Decomposes) | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

320 °F (NTP, 1992), 177 °C, 177 °C (Open cup), 176 °C c.c., 320 °F | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycerin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with ethanol; slightly soluble in ethyl ether; insoluble in benzene, carbon tetrachloride, chloroform, carbon disulfide, petroleum ether, 1 part dissolves in 11 parts ethyl acetate, in approx 500 parts ethyl ether. Insoluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, petroleum ether, oils., SOLUBILITY IN ACETONE: 1 G IN 15 ML, Insoluble in fixed and volatile oils, In water, 5.296X10+6 mg/L at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, Miscible | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.261 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2613 g/cu cm at 20 °C, A trihydric (polyhydric) alcohol; hygroscopic; density (anhydrous): 1.2653; density (USP): >1.249 at 25 °C/25 °C; density (dynamite): 1.2620, Relative density (water = 1): 1.26, 1.26 | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.17 (Air = 1), Relative vapor density (air = 1): 3.2 | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0025 mmHg at 122 °F ; 40 mmHg at 388 °F (NTP, 1992), 0.000168 [mmHg], VP: 0.0025 MM HG AT 50 °C, 1.68X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.01, (122 °F): 0.003 mmHg | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycerin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Syrupy, rhombic plates, Clear, colorless syrupy liquid, Clear, colorless, ... syrupy liquid or solid (below 64 degrees F) [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature]. | |

CAS No. |

56-81-5 | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerin [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glycerin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | glycerol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDC6A3C0OX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MA7AD550.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

64 °F (NTP, 1992), 18.1 °C, 20 °C, 18 °C, 64 °F | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Dual Mechanism of Glycerol as a Protein Stabilizer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which glycerol, a common and effective excipient, stabilizes proteins in aqueous solutions. Understanding these core principles is critical for the rational design of stable protein formulations in biopharmaceuticals, enzyme technology, and various research applications. This document delves into the thermodynamic and structural underpinnings of this compound-mediated protein stabilization, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Core Mechanisms of this compound-Induced Protein Stabilization

This compound enhances protein stability through a dual mechanism that is highly dependent on its concentration. These two primary modes of action are preferential exclusion at lower concentrations and direct interaction at higher concentrations.

Preferential Exclusion and Hydration

At lower concentrations (typically below ~40% v/v), this compound is preferentially excluded from the protein's surface.[1][2][3][4] This phenomenon, also known as preferential hydration, leads to an increase in the chemical potential of the protein in its unfolded state. To minimize the thermodynamically unfavorable interaction with this compound, the protein adopts a more compact, thermodynamically stable native conformation, thereby reducing its surface area exposed to the solvent.[5][6] This effect is a key driver of protein stabilization, as it shifts the folding equilibrium towards the native state.[7]

The preferential exclusion of this compound is attributed to the preservation of the protein's hydration shell.[1][2][3][4] this compound's presence tends to enhance the structure of the surrounding water molecules, making it energetically costly for this compound to penetrate this hydration layer and interact directly with the protein surface.

Direct Interaction and Prevention of Aggregation

At higher concentrations (above ~50% v/v), this compound molecules can begin to penetrate the hydration shell and interact directly with the protein surface.[1][2][3][4] While this might seem counterintuitive to stabilization, these direct interactions play a crucial role in preventing protein aggregation, a common pathway for protein degradation.

This compound's amphiphilic nature allows it to interact favorably with hydrophobic patches on the protein surface that might otherwise lead to protein-protein aggregation.[7][8] By acting as an interface between these hydrophobic regions and the polar solvent, this compound can stabilize aggregation-prone intermediates and inhibit the formation of larger aggregates.[7][8] This direct interaction mechanism is particularly important for preventing aggregation during refolding processes or under stress conditions.

Quantitative Data on this compound's Stabilizing Effects

The stabilizing effect of this compound can be quantified by measuring changes in the thermodynamic parameters of protein unfolding, such as the melting temperature (Tm) and the change in enthalpy (ΔH) and entropy (ΔS) of unfolding.

| Protein | This compound Conc. (v/v) | ΔTm (°C) | Method | Reference |

| Myoglobin | 10% | +2.5 | WAXS | [1] |

| Myoglobin | 20% | +5.0 | WAXS | [1] |

| Myoglobin | 40% | +10.0 | WAXS | [1] |

| Myoglobin | 60% | +15.0 | WAXS | [1] |

| Chymotrypsinogen | 20% | +4.2 | DSC | [6] |

| Ribonuclease A | 20% | +6.8 | DSC | [6] |

Table 1: Effect of this compound Concentration on the Thermal Stability of Various Proteins.

| Parameter | Effect of Increasing this compound Concentration | Thermodynamic Implication |

| Melting Temperature (Tm) | Increases | Higher thermal energy is required to unfold the protein, indicating increased stability of the native state. |

| Enthalpy of Unfolding (ΔH) | Generally Increases | More energy is required to break the non-covalent interactions holding the protein in its folded state. |

| Entropy of Unfolding (ΔS) | Generally Decreases | The unfolded state is less disordered in the presence of this compound, likely due to ordering of the solvent around it. |

| Change in Free Energy (ΔG) of Unfolding | Increases | The equilibrium is shifted towards the folded, native state, indicating greater stability. |

Table 2: Thermodynamic Consequences of this compound-Induced Protein Stabilization.

Experimental Protocols for Studying this compound-Protein Interactions

A variety of biophysical techniques can be employed to investigate the mechanisms of this compound-induced protein stabilization. Below are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the thermal stability of a protein by measuring the heat absorbed during unfolding.

Objective: To determine the melting temperature (Tm) and enthalpy of unfolding (ΔH) of a protein in the presence of varying concentrations of this compound.

Materials:

-

Purified protein solution (0.5-1.0 mg/mL)

-

Dialysis buffer (e.g., 20 mM HEPES, pH 7.4)

-

This compound solutions of varying concentrations (e.g., 0%, 10%, 20%, 40%, 60% v/v) in dialysis buffer

-

DSC instrument and sample pans

Protocol:

-

Sample Preparation: Dialyze the purified protein against the chosen buffer to ensure buffer matching. Prepare a series of protein samples by mixing the protein stock with the different this compound solutions to achieve the desired final this compound concentrations. The final protein concentration should be consistent across all samples.

-

Reference Preparation: Prepare a reference solution for each this compound concentration containing only the buffer and the respective concentration of this compound.

-

DSC Measurement:

-

Load the protein sample and the corresponding reference solution into the DSC sample and reference cells, respectively.

-

Set the temperature program:

-

Initial temperature: 20°C

-

Final temperature: 100-110°C

-

Scan rate: 60-90 °C/hour

-

-

Equilibrate the system at the initial temperature for 15-20 minutes.

-

Initiate the temperature scan.

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline from the protein scan to obtain the excess heat capacity curve.

-

Fit the data to a two-state unfolding model to determine the Tm (the peak of the transition) and the calorimetric enthalpy (ΔHcal, the area under the peak).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the secondary structure of a protein by analyzing the vibrations of its amide bonds.

Objective: To assess changes in the secondary structure of a protein upon addition of this compound.

Materials:

-

Purified protein solution (5-10 mg/mL)

-

This compound solutions

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Protocol:

-

Sample Preparation: Prepare protein-glycerol mixtures as described for DSC. It is often necessary to use D2O-based buffers to minimize interference from water's strong IR absorbance in the amide I region.

-

Background Spectrum: Collect a background spectrum of the ATR crystal with the corresponding this compound-buffer solution.

-

Sample Spectrum: Apply a small volume (5-10 µL) of the protein-glycerol sample onto the ATR crystal and collect the spectrum.

-

Data Analysis:

-

Subtract the background spectrum from the sample spectrum.

-

Analyze the amide I band (1600-1700 cm-1) for changes in the positions and intensities of peaks corresponding to α-helices, β-sheets, and random coils. Deconvolution and second-derivative analysis can be used to resolve overlapping peaks.

-

Wide-Angle X-ray Scattering (WAXS) and Small-Angle Neutron Scattering (SANS)

WAXS and SANS are powerful techniques for probing the overall shape, conformation, and hydration shell of proteins in solution.

Objective: To characterize the hydration shell and conformational changes of a protein in the presence of this compound.

Materials:

-

Concentrated protein solution (2-5% w/v)

-

This compound solutions (for SANS, deuterated this compound and D2O may be required for contrast matching)

-

WAXS/SANS instrument

Protocol:

-

Sample Preparation: Prepare protein-glycerol solutions at the desired concentrations.

-

Data Collection:

-

Load the sample into a quartz capillary or a suitable sample cell.

-

Collect scattering data over a range of scattering angles.

-

Collect scattering data for the corresponding buffer-glycerol solutions for background subtraction.

-

-

Data Analysis:

-

Subtract the buffer scattering from the sample scattering.

-

Analyze the scattering profile to determine parameters such as the radius of gyration (Rg), which reflects the protein's compactness.

-

For SANS, contrast variation experiments can be used to directly probe the extent of the hydration shell and the exclusion of this compound.

-

Conclusion

This compound is a versatile and effective protein stabilizer that operates through a concentration-dependent dual mechanism. At lower concentrations, it promotes protein stability via preferential exclusion, which favors a compact native state. At higher concentrations, it can directly interact with the protein surface to prevent aggregation. A thorough understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is essential for the successful formulation of stable and effective protein-based products. The strategic application of these biophysical techniques allows for a rational, data-driven approach to formulation development, ensuring the long-term stability and efficacy of protein therapeutics and other biotechnological products.

References

- 1. Direct Evidence for the Effect of this compound on Protein Hydration and Thermal Structural Transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct Evidence for the Effect of this compound on Protein Hydration and Thermal Structural Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lib.ysu.am [lib.ysu.am]

- 6. Thermodynamic and kinetic examination of protein stabilization by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of protein stabilization and prevention of protein aggregation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Glycerol in Preventing Ice Crystal Formation During Cryopreservation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of glycerol in cryopreservation, with a specific focus on its mechanisms for preventing the formation of damaging ice crystals. We will delve into the molecular interactions, biophysical effects, and practical applications of this compound as a cryoprotective agent (CPA). This guide also provides a summary of quantitative data from various studies and outlines key experimental protocols for evaluating cryoprotectant efficacy.

Core Mechanism of this compound-Mediated Cryoprotection

This compound is a widely utilized cryoprotectant due to its ability to mitigate the lethal effects of freezing on biological samples.[1][2] Its primary protective function lies in its ability to prevent the formation of large, damaging ice crystals, both intracellularly and extracellularly.[3][4] This is achieved through a combination of colligative and non-colligative properties.

1.1. Colligative Effects: Freezing Point Depression

As a solute, this compound disrupts the hydrogen bonding network of water, thereby lowering its freezing point.[5] This phenomenon, known as freezing point depression, is a colligative property, meaning it depends on the concentration of the solute particles.[5] By reducing the temperature at which ice begins to form, this compound allows for a more gradual dehydration of the cells as the extracellular solution becomes hypertonic, thus reducing the likelihood of intracellular ice formation.[6][7]

1.2. Non-Colligative Effects: Inhibition of Ice Nucleation and Growth

Beyond simply lowering the freezing point, this compound actively interferes with the process of ice crystal formation. Its three hydroxyl groups allow it to form strong hydrogen bonds with water molecules.[5][8] This interaction disrupts the orderly arrangement of water molecules required for ice crystal nucleation and subsequent growth.[3][9] this compound molecules can be competitively adsorbed onto the surface of ice crystals, breaking their symmetry and hindering further expansion.[9] This disruption of the water lattice is a key factor in its cryoprotective efficacy.[3]

1.3. Vitrification

At high concentrations and with rapid cooling rates, this compound can help a solution to vitrify, forming a glass-like amorphous solid rather than a crystalline structure.[10][11] Vitrification completely avoids the damaging effects of ice crystal formation.[12] this compound achieves this by significantly increasing the viscosity of the solution at low temperatures, which kinetically hinders the molecular rearrangement necessary for crystallization.[1][10]

Quantitative Data on this compound Cryopreservation

The optimal concentration of this compound and the resulting cell viability are highly dependent on the cell type and the specific cryopreservation protocol. The following tables summarize quantitative data from various studies.

| Cell/Tissue Type | This compound Concentration | Key Outcomes | Reference |

| Adipose Tissue | 70% | Highest G3PDH activity, comparable to fresh tissue; highest ASC viability, proliferation, and differentiation capability; 52.37 ± 7.53% retention rate in vivo. | [4] |

| Adipose Tissue (SVF cells) | 70% | Highest SVF cell viability (72.67 ± 5.80%). | [4] |

| Adipose Tissue (SVF cells) | 80% | High SVF cell viability (61.63 ± 3.92%). | [4] |

| Boar Sperm | 2% and 4% | Significantly higher motility and acrosomal integrity index (MOT x NAR) compared to 0% and 8%. | [13] |

| Chicken Sperm | 2% | Resulted in partial infertility. | [14] |

| Chicken Sperm | 6% | Led to complete infertility and completely inhibited sperm storage tubule colonization in vivo. | [14] |

| Mouse 8-cell Embryos | 6.85 M (for vitrification) | 85.4% of embryos formed expanded blastocysts in vitro. | [15] |

Experimental Protocols for Evaluating Cryoprotectant Efficacy

Assessing the effectiveness of a cryoprotectant like this compound involves a multi-faceted approach, typically including the evaluation of ice crystal formation, cell viability, and functional competence post-thaw.

3.1. Measurement of Ice Crystal Formation

High-Speed Video Cryomicroscopy: This technique allows for the direct visualization and quantification of intracellular ice formation (IIF).[16]

-

Sample Preparation: Cells are suspended in the cryoprotective medium and placed on a cryomicroscope stage.

-

Temperature Control: The stage is cooled at a controlled rate, mimicking the cryopreservation process.

-

Imaging: A high-speed camera captures images at sub-millisecond resolution to detect the rapid "flashing" event that indicates intracellular ice crystallization.[16]

-

Analysis: The kinetics and cumulative probability of IIF in a cell population can be determined through stochastic analysis of the captured video.[16]

Near-Infrared Imaging Spectroscopy: This method can be used to analyze the three-dimensional morphology of ice crystals in frozen materials.[17]

-

Sample Preparation: The biological sample is frozen under specific conditions.

-

Slicing and Imaging: A cryogenic micro-slicer exposes consecutive cross-sections of the sample, and a near-infrared spectral imaging unit captures images. Ice crystals can be identified based on their absorption peak at 1460 nm.[17]

-

3D Reconstruction: The series of images are used to reconstruct the three-dimensional structure of the ice crystals.[17]

3.2. Cell Viability and Integrity Assays

Membrane Integrity Assays:

-

Trypan Blue Exclusion: A simple and common method where viable cells with intact membranes exclude the dye, while non-viable cells are stained blue.

-

Fluorescent Dyes: Combinations of fluorescent dyes like SYTO 13 (stains all cells green) and Ethidium Bromide (stains cells with compromised membranes red) can be used for more quantitative analysis via fluorescence microscopy or flow cytometry.[18]

Metabolic Activity Assays:

-

MTT or XTT Assays: These colorimetric assays measure the metabolic activity of cells by assessing the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.

3.3. Functional Assays

The assessment of post-thaw function is critical and cell-type specific.

-

Sperm Motility and Acrosomal Integrity: For sperm cryopreservation, post-thaw motility is assessed using computer-assisted sperm analysis (CASA), and acrosomal integrity is evaluated using specific stains and microscopy.[13]

-

Cell Proliferation and Differentiation: For stem cells or cell lines, post-thaw viability is further confirmed by assessing their ability to proliferate in culture and, for stem cells, their capacity to differentiate into specific lineages.[4]

-

In Vivo Transplantation: For tissues like adipose tissue, the ultimate functional test is transplantation into an animal model to assess tissue retention, vascularization, and overall structural integrity.[4]

Visualizing the Process and Mechanism

Diagram 1: Experimental Workflow for Cryoprotectant Evaluation

References

- 1. How this compound Influences Cell Viability in Cryopreservation [eureka.patsnap.com]

- 2. Cryoprotectant - Wikipedia [en.wikipedia.org]

- 3. Unlocking Cryoprotection: The Role of this compound in Supercooled Water - Stockholms universitet [su.se]

- 4. The effect of this compound as a cryoprotective agent in the cryopreservation of adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Effects of this compound on intracellular ice formation and dehydration of onion epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 10. pnas.org [pnas.org]

- 11. m.youtube.com [m.youtube.com]

- 12. academic.oup.com [academic.oup.com]

- 13. scilit.com [scilit.com]

- 14. Is this compound a good cryoprotectant for sperm cells? New exploration of its toxicity using avian model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vitrification of mouse 8-cell embryos with this compound as a cryoporotectant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-Speed Video Cryomicroscopy for Measurement of Intracellular Ice Formation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. labcompare.com [labcompare.com]

The Hygroscopic Nature of Glycerol in Buffers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the multifaceted role of glycerol in buffer solutions, focusing on its hygroscopic properties and the consequential impact on critical solution parameters. Understanding these characteristics is paramount for researchers and professionals in drug development to optimize experimental conditions, enhance protein stability, and ensure the efficacy of formulations.

The Core Principle: this compound's Hygroscopicity

This compound (C₃H₈O₃) is a simple polyol compound characterized by three hydroxyl (-OH) groups.[1] These hydroxyl groups readily form hydrogen bonds with water molecules, making this compound highly miscible with water and imparting its significant hygroscopic nature.[1] This ability to attract and retain water is a cornerstone of its utility in a vast array of scientific applications. In buffer solutions, this hygroscopicity directly influences several key physicochemical properties, including water activity, viscosity, and freezing point.

Impact on Key Buffer Properties: Quantitative Data

The addition of this compound to aqueous buffers systematically alters their physical properties. The following tables summarize the quantitative impact of this compound concentration on water activity, viscosity, and freezing point.

Table 1: Water Activity of Aqueous this compound Solutions at 25°C

| This compound (% v/v) | Water Activity (aW) |

| 5 | ~0.99 |

| 10 | ~0.98 |

| 20 | ~0.95 |

| 30 | ~0.92 |

| 40 | ~0.88 |

| 50 | ~0.83 |

| 60 | ~0.77 |

| 70 | ~0.68 |

| 80 | ~0.57 |

| 90 | ~0.42 |

| 100 | 0.05 |

Data compiled from multiple sources.[2][3]

Table 2: Dynamic Viscosity of Aqueous this compound Solutions at 20°C

| This compound (% w/w) | Viscosity (mPa·s or cP) |

| 0 | 1.002 |

| 10 | 1.307 |

| 20 | 1.792 |

| 30 | 2.62 |

| 40 | 4.10 |

| 50 | 6.86 |

| 60 | 13.2 |

| 70 | 30.2 |

| 80 | 95.4 |

| 90 | 498 |

| 100 | 1412 |

Data adapted from publicly available tables.[4]

Table 3: Freezing Point of Aqueous this compound Solutions

| This compound (% w/w) | Freezing Point (°C) |

| 10 | -1.6 |

| 20 | -4.8 |

| 30 | -9.5 |

| 40 | -15.5 |

| 50 | -22.0 |

| 60 | -33.6 |

| 70 | -37.8 |

| 80 | -19.2 |

| 90 | -1.6 |

| 100 | 17.0 |

Data obtained from Lange's Handbook of Chemistry.[5]

Influence on pH and Ionic Strength

The addition of this compound, a non-ionic polyol, to a buffer solution generally has a minimal effect on its pH.[6] However, at very high concentrations, it can slightly alter the pKa of the buffering agent due to changes in the solvent polarity and hydration sphere of the buffer ions.[6] It is crucial to verify the pH of the final buffer solution after the addition of this compound, especially for pH-sensitive applications.

This compound itself does not contribute to the ionic strength of a buffer as it is a non-ionic molecule.[7] The ionic strength will be determined by the concentration of the buffer salts and any other ionic species present. However, the increased viscosity caused by this compound can affect the mobility of ions, which may have implications for certain electrochemical measurements or electrophoretic applications.[8][9]

Experimental Protocols

Measurement of Water Activity using a Dew Point Hygrometer

Objective: To accurately determine the water activity (aW) of a this compound-containing buffer.

Principle: This method relies on the principle that the water activity of a sample is equal to the equilibrium relative humidity (ERH) of the air in a sealed chamber containing the sample.[10] A chilled mirror dew point sensor measures the temperature at which dew forms, which is directly related to the water vapor pressure and thus the ERH.[11]

Methodology:

-

Instrument Calibration and Verification:

-

Ensure the dew point hygrometer is calibrated according to the manufacturer's instructions.

-

Before measuring the sample, verify the instrument's performance using a standard salt solution with a known water activity.

-

-

Sample Preparation:

-

Place a sufficient amount of the this compound-containing buffer into a clean, dry sample cup. Ensure the bottom of the cup is completely covered.

-

Seal the sample cup and allow it to equilibrate to the instrument's temperature.

-

-

Measurement:

-

Place the sealed sample cup into the measurement chamber of the dew point hygrometer.

-

Initiate the measurement cycle. The instrument will automatically cool a small mirror until dew forms.

-

An optical sensor detects the precise temperature at which condensation occurs (the dew point).[11]

-

The instrument's internal software calculates the water activity based on the dew point and the sample temperature.

-

-

Data Recording:

-

Record the water activity reading, typically displayed to three decimal places.

-

For high accuracy, perform measurements in triplicate and report the average value.

-

Measurement of Viscosity using a Rotational Viscometer

Objective: To determine the dynamic viscosity of a this compound-containing buffer.

Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed.[12] The resistance to this rotation is proportional to the fluid's viscosity.

Methodology:

-

Instrument Setup and Spindle Selection:

-

Select the appropriate viscometer model and spindle based on the expected viscosity of the sample. For high-viscosity this compound solutions, a viscometer with a higher torque range may be necessary.[13]

-

Attach the selected spindle to the viscometer.

-

-

Sample Preparation:

-

Place a defined volume of the this compound-containing buffer into a suitable container (e.g., a beaker or the instrument's sample cup).

-

Ensure the sample is free of air bubbles.

-

Allow the sample to reach the desired measurement temperature by using a temperature-controlled water bath.

-

-

Measurement:

-

Immerse the spindle into the sample up to the designated immersion mark.

-

Set the desired rotational speed (RPM). For non-Newtonian fluids, it may be necessary to measure viscosity at multiple shear rates.

-

Start the motor and allow the reading to stabilize.

-

-

Data Recording and Calculation:

-

Record the torque reading and the rotational speed.

-

The instrument will typically display the viscosity directly in centipoise (cP) or milliPascal-seconds (mPa·s). If not, calculate the viscosity using the instrument's calibration constants for the specific spindle and speed used.

-

Cryopreservation of a Mammalian Cell Line

Objective: To cryopreserve a mammalian cell line for long-term storage using a this compound-containing freezing medium.

Principle: Slow, controlled-rate freezing in the presence of a cryoprotectant like this compound minimizes the formation of damaging intracellular ice crystals and reduces osmotic stress on the cells.[14][15]

Methodology:

-

Cell Preparation:

-

Harvest cells during the logarithmic growth phase.

-

Perform a cell count and determine viability (should be >90%).

-

Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5-10 minutes to pellet the cells.

-

Carefully aspirate the supernatant.

-

-

Preparation of Freezing Medium:

-

Prepare a freezing medium consisting of the appropriate cell culture medium, serum (e.g., 10-20% FBS), and a final concentration of 5-10% (v/v) sterile this compound.[16]

-

Ensure the freezing medium is chilled to 4°C.

-

-

Resuspension and Aliquoting:

-

Gently resuspend the cell pellet in the cold freezing medium to the desired cell density (e.g., 1-5 x 10^6 cells/mL).

-

Aliquot the cell suspension into sterile cryogenic vials.

-

-

Controlled-Rate Freezing:

-

Place the cryogenic vials in a controlled-rate freezing container (e.g., "Mr. Frosty").

-

Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C per minute.[17]

-

-

Long-Term Storage:

-

The following day, transfer the vials from the -80°C freezer to a liquid nitrogen storage tank for long-term preservation.

-

Mandatory Visualizations

References

- 1. cleaninginstitute.org [cleaninginstitute.org]

- 2. Frontiers | Molecular Basis of Water Activity in this compound–Water Mixtures [frontiersin.org]

- 3. Molecular Basis of Water Activity in this compound–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. materiel-physique.ens-lyon.fr [materiel-physique.ens-lyon.fr]

- 5. This compound (data page) - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. arabjchem.org [arabjchem.org]

- 10. aqualab.com [aqualab.com]

- 11. How to Measure Water Activity in Foods • Food Safety Institute [foodsafety.institute]

- 12. measurlabs.com [measurlabs.com]

- 13. brookfieldengineering.com [brookfieldengineering.com]

- 14. cellbase.com [cellbase.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Cryopreservation of Cell Lines [sigmaaldrich.com]

- 17. Cryopreservation of mammalian cells – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]

The Influence of Glycerol on Protein Hydration and Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol is a widely utilized cosolvent in biochemistry and pharmaceutical sciences, renowned for its ability to stabilize proteins in aqueous solutions. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's effects on protein hydration and structure. We will explore the principles of preferential exclusion and neutral solvation, detail the consequent structural and thermodynamic changes in proteins, and provide comprehensive experimental protocols for investigating these phenomena. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to understand and leverage the stabilizing properties of this compound in their work.

The Core Mechanism: A Tale of Two Concentrations

The primary mechanism by which this compound stabilizes proteins is through its influence on the protein's hydration shell. This influence, however, is concentration-dependent, with two distinct models describing its action: preferential exclusion at lower concentrations and neutral solvation at higher concentrations.[1]

Preferential Exclusion (up to ~40% v/v this compound)

At concentrations up to approximately 40% (v/v), this compound is preferentially excluded from the immediate vicinity of the protein surface.[2] This phenomenon, also known as preferential hydration, creates a thermodynamically unfavorable situation. The protein system seeks to minimize this unfavorable interaction by reducing its surface area exposed to the this compound-water mixture. Consequently, the protein adopts a more compact, energetically stable conformation.[3][4] This compaction reinforces the native structure, making unfolding and subsequent aggregation less likely.[5][6] The stabilization is driven by an increase in the chemical potential of this compound in the presence of the protein, which the system counteracts by minimizing the protein-solvent interface.[7]

Neutral Solvation (above ~50% v/v this compound)

As the concentration of this compound surpasses approximately 50% (v/v), the entropic cost of excluding the now abundant this compound molecules becomes too high. At this stage, this compound molecules begin to penetrate the hydration shell and directly interact with the protein surface, replacing some of the water molecules.[8] This is termed neutral solvation. While direct interaction occurs, this compound's presence still contributes to a crowded molecular environment that can sterically hinder large conformational changes and unfolding.

The following diagram illustrates the concentration-dependent mechanism of this compound's effect on protein hydration.

Impact on Protein Structure and Stability

This compound's influence on the protein hydration shell translates into measurable changes in protein structure and stability.

Structural Compaction and Secondary Structure